3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
Scientific Research Applications
1. Synthesis and Structural Analysis
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been a subject of research primarily in the field of chemical synthesis and structural analysis. This compound has been synthesized through various methods, such as solution-phase parallel synthesis and base-catalyzed reactions. Studies such as those by Sun, Chen, and Yang (2011) describe the synthesis of this compound through a solution-phase parallel method involving aza-Wittig reactions and subsequent reactions with amines and alcohols (Sun, Chen, & Yang, 2011). Zhao et al. (2005) also discussed similar synthesis methods (Zhao, Xie, Ding, & He, 2005). Furthermore, the synthesis and crystal structure of related compounds have been investigated, providing insights into the molecular configurations and potential applications of these compounds in materials science and pharmacology (Zhao Jun, 2005).
2. Potential Biological Activities
Research has been conducted to explore the biological activities of derivatives of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. For instance, Farghaly and Hassaneen (2013) synthesized new derivatives of this compound and evaluated their antimicrobial activities (Farghaly & Hassaneen, 2013). Similarly, studies like those by Islam, Ashida, and Nagamatsu (2008) have synthesized and evaluated the antiviral and antitumor activities of related compounds (Islam, Ashida, & Nagamatsu, 2008).
3. Chemical Properties and Applications
The chemical properties and potential applications of derivatives of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been a focus of research, particularly in the field of heterocyclic chemistry. Studies like those by Desenko et al. (2006) investigated the tautomerization of related compounds, providing valuable insights into their chemical behavior and potential applications in various fields including materials science and drug design (Desenko et al., 2006).
properties
IUPAC Name |
3-(4-bromophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLESNENKIHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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